1-(Biphenyl-2-ylamino)-2-butanol
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Overview
Description
1-(Biphenyl-2-ylamino)-2-butanol is an organic compound that features a biphenyl group attached to an amino-butanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-2-ylamino)-2-butanol typically involves the coupling of biphenyl derivatives with amino alcohols. One common method is the reaction of biphenyl-2-amine with 2-butanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible .
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-2-ylamino)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(Biphenyl-2-ylamino)-2-butanone, while nitration of the biphenyl group can produce 4-nitro-1-(Biphenyl-2-ylamino)-2-butanol .
Scientific Research Applications
1-(Biphenyl-2-ylamino)-2-butanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(Biphenyl-2-ylamino)-2-butanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
(1,1′-Biphenyl)-2-ylaminoacetic acid: Similar in structure but contains an acetic acid moiety instead of a butanol group.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Contains a benzothiazole ring and is used for its anti-inflammatory properties.
2′-Bromo-2-fluoro-5-nitro-1,1′-biphenyl: A biphenyl derivative with halogen and nitro substituents, used in various chemical reactions.
Uniqueness
1-(Biphenyl-2-ylamino)-2-butanol is unique due to its combination of a biphenyl group with an amino-butanol moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its utility in synthetic chemistry .
Properties
IUPAC Name |
1-(2-phenylanilino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFJETUZQOLJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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